![molecular formula C8H11NS B1416536 3-[(Methylsulfanyl)methyl]aniline CAS No. 90607-33-3](/img/structure/B1416536.png)
3-[(Methylsulfanyl)methyl]aniline
Overview
Description
“3-[(Methylsulfanyl)methyl]aniline” is a chemical compound with the CAS Number: 90607-33-3 . It has a molecular weight of 153.25 and is typically in liquid form .
Synthesis Analysis
The synthesis of anilines, including “3-[(Methylsulfanyl)methyl]aniline”, involves various methods and applications, covering both classical and modern approaches . An efficient method for methylation of anilines with methanol has been reported, which involves cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Molecular Structure Analysis
The molecular structure of “3-[(Methylsulfanyl)methyl]aniline” can be represented by the InChI Code: 1S/C8H11NS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 .
Chemical Reactions Analysis
Arenediazonium salts, which can be formed by the reaction of an aromatic amine with nitrous acid at 0–5°C, are often used to prepare a wide variety of aromatic compounds . The reaction of N-tosyl-2-(cyclo)(alken-2-yl)anilines in the DMSO/SOCl2 system results in the formation of methylsulfanyl (cyclo)alkyl products .
Physical And Chemical Properties Analysis
“3-[(Methylsulfanyl)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 153.25 . The compound is typically stored at room temperature .
Scientific Research Applications
I have conducted a thorough search for the scientific research applications of 3-[(Methylsulfanyl)methyl]aniline , but unfortunately, there is limited information available online regarding specific applications for this compound. The search results mostly provide product listings and availability from suppliers like MilliporeSigma, BenchChem, and Biosynth, without detailed descriptions of its uses in research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(methylsulfanylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWZLHQZGDKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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